molecular formula C10H18ClNO2 B2997944 (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride CAS No. 2470279-88-8

(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B2997944
CAS No.: 2470279-88-8
M. Wt: 219.71
InChI Key: DEJMNAQLYRDQND-KEMIKLHMSA-N
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Description

The compound (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride is a decahydroquinoline derivative with a carboxylic acid group and a hydrochloride salt. Its stereochemistry (3S,4Ar,8aS) and fully saturated bicyclic structure distinguish it from simpler quinoline analogs. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The compound is supplied globally by multiple vendors, including Hamari Chemicals (India), LOY PHARMA LAB INC (UK), and KB International Inc. (USA), indicating its relevance in research .

Properties

IUPAC Name

(3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJMNAQLYRDQND-KEMIKLHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@@H](CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride is a derivative of decahydroquinoline and has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C₁₅H₁₉ClN₂O₂
  • Molecular Weight : 284.77 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this article)

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on existing studies:

1. Antimicrobial Activity

Research indicates that derivatives of decahydroquinoline exhibit significant antimicrobial properties. A study demonstrated that compounds similar to decahydroquinoline effectively inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

2. Cytotoxic Effects

In vitro studies have shown that (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride induces cytotoxicity in cancer cell lines. For instance:

  • Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability .

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer’s disease:

  • Findings : It was observed that administration of the compound improved cognitive functions and reduced amyloid plaque formation .

The precise mechanisms through which (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid exerts its biological effects are still under investigation. However:

  • Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
  • Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in metabolic pathways related to inflammation and cancer progression .

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemKey Findings
AntimicrobialBacterial strainsEffective against Staphylococcus aureus and E. coli
CytotoxicMCF-7 Cancer CellsDose-dependent reduction in cell viability
NeuroprotectiveAlzheimer’s Disease ModelImproved cognitive function; reduced amyloid plaques
AntioxidantVarious Cell ModelsScavenges free radicals; reduces oxidative stress
Enzyme InhibitionIn vitro assaysInhibits key metabolic enzymes related to inflammation

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of decahydroquinoline and decahydroisoquinoline derivatives, focusing on their scientific research applications:

Decahydroisoquinoline-3-Carboxylic Acids

  • Neuroprotective Agents: Decahydroisoquinoline-3-carboxylic acids and similar analogs have potential as N-methyl-D-aspartate (NMDA) receptor antagonists . There is evidence supporting their use as cerebroprotective agents in acute and chronic neurodegenerative disorders where glutamate-mediated excitotoxicity may be a factor .
  • NMDA Receptor Antagonists: Research has identified potent and selective NMDA receptor antagonists within this class of compounds . For instance, phosphonate- and tetrazole-substituted amino acids have demonstrated good activity in animals after systemic administration .
  • In vitro Evaluation: These compounds have been evaluated in vitro for receptor binding assays and in cortical wedge preparations to determine their affinity, potency, and selectivity .
  • In vivo Evaluation: They have also been assessed in vivo for their ability to block NMDA-induced lethality in mice .

Decahydroquinoline Poison Frog Alkaloids

  • Drug Transport Studies: Decahydroquinoline alkaloids, such as ent-cis-195A and cis-211A, have been studied for their inhibitory effects on drug transport systems using rat BBB and inner BRB model cells .
  • *Inhibitory Effects: Ent-cis-195A shows an inhibitory effect on [3H]nicotine transport into TR-BBB13 cells and [3H]verapamil transport into TR-iBRB2 cells . Cis-211A also significantly attenuated [3H]nicotine and [3H]verapamil uptake by TR-BBB13 and TR-iBRB2 cells .
  • Brain and Nervous System Research: Cis-211A and 6-epi-211A could be important tools for studying the brain and nervous system .

Decahydroisoquinoline-3-Carboxylic Acid Monohydrate

  • AMPA Receptor Antagonist: Decahydroisoquinoline-3-carboxylic acid monohydrate is a water-soluble AMPA receptor antagonist .
  • Glutamate-Induced Responses and Neurotoxicity: It has been examined for its effects on glutamate-induced Ca2+ responses and neurotoxicity in rat neurons .
  • Blockade of Glutamate Receptors: This compound can block glutamate receptors in cortical neurons, and its effects are not reversed by cyclothiazide .
  • Inhibition of Calcium Uptake: It inhibits NMDA-, AMPA-, and KA-induced enhancement of 45Ca2+ uptake in cortical and cerebellar granule cells .

Comparison with Similar Compounds

Structural Differences

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Decahydroquinoline -COOH at C3; HCl salt ~311.8 (base) + 36.46 (HCl) Saturated bicyclic system; chiral centers at 3S,4Ar,8aS
LY382884 (3S,4aR,6S,8aR isomer) Decahydroiso quinoline -COOH at C3; (4-carboxyphenyl)methyl at C6 ~369.4 (free acid) Isoquinoline core; selective GluR5 kainate receptor antagonist
LY466195 Decahydroisoquinoline -COOH at C3; difluoropyrrolidinylmethyl at C6 346.37 Enhanced selectivity via fluorinated substituents
Compound in Decahydroisoquinoline Imidazole-4-carboxy group at C6 N/A Lower potency (Ki = 236,000 nM for GRIK2)

Key Notes:

  • The quinoline vs. isoquinoline core affects receptor binding due to nitrogen positioning.
  • Substituents at C6 (e.g., phenylmethyl in LY382884 vs. hydrochloride in the target) modulate solubility and target engagement .

Pharmacological Activity

Compound Receptor Target Selectivity Functional Role
Target Compound Not explicitly stated (likely GluR5 kainate receptors) Presumed similar to LY382884 Potential antagonist for synaptic plasticity studies
LY382884 GluR5-containing kainate receptors No activity at AMPA/NMDA receptors Blocks mossy fiber LTP; pain management applications
Diacid Prodrug () GluR5 kainate receptors Improved bioavailability via diester prodrugs Oral administration with 71% yield in preclinical models
Compound in GRIK2 (GluR6) Low potency (Ki = 236,000 nM) Limited therapeutic utility

Key Findings :

  • The target compound’s hydrochloride salt may improve aqueous solubility compared to free bases or diacid forms, though direct bioavailability data are lacking .

Bioavailability and Prodrug Strategies

  • Diacid Form () : The parent diacid of LY382884 has low oral bioavailability. Diester prodrugs (e.g., diisopropyl ester) achieve 71% yield in dogs, demonstrating enhanced absorption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid hydrochloride?

  • Methodology : Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. For example, analogous compounds (e.g., dihydroisoquinoline hydrochlorides) are synthesized via acid-catalyzed cyclization followed by hydrochloride salt formation using HCl . Ethanol/water mixtures or aqueous ethanolic NaHCO₃ (e.g., 70–80°C for 24–72 hours) are effective for similar quinoline-carboxylic acid derivatives, as seen in glycine conjugation studies .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and compare retention times against certified reference standards (e.g., USP guidelines for Quinapril Hydrochloride) .
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., (3S,4Ar,8aS) configuration) and proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₆ClNO₂ for related decahydroquinoline hydrochlorides) .

Q. What are optimal storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C in a desiccator (humidity <30%). Hydrochloride salts are hygroscopic; avoid prolonged exposure to moisture. Stability studies for related compounds recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ACE inhibitors for decahydroquinoline analogs) .
  • In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For example, studies on quinoline-carboxylic acid derivatives interacting with amino acids (e.g., glycine) provide a template for kinetic analysis .

Q. What analytical strategies resolve contradictory data in degradation studies (e.g., unexpected byproducts)?

  • Methodology :

  • LC-MS/MS : Identify degradation products by matching fragmentation patterns to databases (e.g., m/z 283.15 for a common impurity in hydrochloride salts) .
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks. For instance, Impurity B (EP) in ciprofloxacin analogs is resolved using 0.1% TFA in acetonitrile/water gradients .

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodology :

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate (3S,4Ar,8aS) enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective hydrogenation of precursor ketones, as demonstrated in tetrahydroisoquinoline syntheses .

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